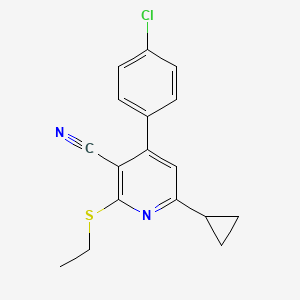
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile, also known as CP-526, 55, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been found to have a range of biochemical and physiological effects. In
作用机制
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile acts as an agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are activated by the binding of acetylcholine. Activation of these receptors leads to the influx of cations such as sodium and calcium, which can trigger various downstream signaling pathways. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been found to enhance the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in various animal models, and has been proposed as a potential therapy for cognitive disorders such as Alzheimer's disease. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has also been found to have analgesic effects, and has been suggested as a potential therapy for pain management.
实验室实验的优点和局限性
One advantage of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for more specific investigation of the role of these receptors in cognitive function. However, one limitation of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile is its potential toxicity, which can limit its use in certain experiments. Additionally, 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile. One area of interest is the development of more potent and selective agonists for the α4β2 subtype of nicotinic acetylcholine receptors, which could lead to more effective therapies for cognitive disorders. Additionally, further investigation of the biochemical and physiological effects of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile could lead to the identification of new therapeutic targets for various diseases. Finally, the development of novel synthesis methods for 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile could lead to more efficient and cost-effective production of the compound.
合成方法
The synthesis of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile involves the reaction of 4-chloro-3-nitrobenzyl bromide with cyclopropylmethylamine, followed by the reduction of the resulting nitro compound with tin (II) chloride. The final step involves the reaction of the resulting amine with ethylthioacetonitrile to yield 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile. This synthesis method has been optimized to yield high purity and high yield of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile.
科学研究应用
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been used in various studies to investigate the role of nicotinic acetylcholine receptors in cognitive function and to develop potential therapies for cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMSVHAAJEWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)


![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)
![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)